3-Nonen-2-one

Flavor chemistry Sensory science Aroma profiling

Flavorists seeking authentic peach, melon, or avocado profiles risk off-notes when substituting C8 or C10 homologs. Researchers targeting mu-class GST isozymes face invalidated conclusions if using (E)-2-octenal as a proxy. 3-Nonen-2-one (CAS 18402-83-0) is the compound-specific solution. • Delivers precise nutty-peach character without blue cheese (C8) or citrus (C10) off-notes; optimal at 200 ppm in peach flavor concentrates. • Exhibits mu-class GST selectivity opposite to (E)-2-octenal, critical for reproducible enzymology data. • Generates 2-nonanol metabolite in sprout suppression studies, distinct from (E)-2-nonenal's (E)-2-nonen-1-ol pathway. Supplied with full analytical QC; non-hazardous for transport.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 18402-83-0
Cat. No. B130437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonen-2-one
CAS18402-83-0
Synonyms(3E)-3-Nonen-2-one;  (E)-3-Nonen-2-one;  (3E)-Non-3-en-2-one; 
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)C
InChIInChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+
InChIKeyHDKLIZDXVUCLHQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

3-Nonen-2-one Physicochemical Properties & Regulatory Overview


3-Nonen-2-one (CAS 18402-83-0), also known as (E)-non-3-en-2-one or trans-3-nonen-2-one, is an α,β-unsaturated aliphatic ketone with the molecular formula C9H16O and a molecular weight of 140.22 g/mol [1]. It exists as a colorless to pale yellow liquid with a density of approximately 0.848–0.85 g/mL at 20–25 °C, a boiling point of 85 °C at 12 mmHg, and a flash point of 81 °C [2]. The compound is characterized by a reactive enone structure (double bond at position 3 conjugated with a ketone at position 2), which governs its chemical reactivity and sensory properties . It is designated as FEMA 3955, has been evaluated by JECFA (No. 1136), and holds Council of Europe (CoE) No. 11163 as a food flavoring substance [3]. The compound occurs naturally in asparagus, chicken, crayfish, mushrooms, oats, soybeans, apricots, and beef [4].

Flavor Formulation
FEMA 3955, JECFA-evaluated; reported natural occurrence in asparagus, chicken, fruits; supports peach, melon, avocado profile development
Biochemical Research
α,β-unsaturated carbonyl suitable for GST isozyme inhibition studies; mu-class selectivity context reported
Synthetic Utility
Enone building block for Michael addition, Diels-Alder, and reduction chemistries; documented in olivetolic acid synthesis

Why 3-Nonen-2-one Cannot Be Substituted by Analogues


α,β-Unsaturated ketones within the same homologous series cannot be treated as interchangeable procurement items. The relative positions of the double bond and the ketone group exert an overriding effect on aroma character, while even a single carbon difference in chain length alters both sensory quality and quantitative application parameters [1]. Direct comparative studies demonstrate that 3-nonen-2-one (C9) differs from its closest analogs—3-octen-2-one (C8) and 3-decen-2-one (C10)—in fundamental ways: 3-octen-2-one carries a pronounced fruity blue cheese character, while 3-decen-2-one shifts the fruity note toward citrus [2]. Moreover, (E)-3-nonen-2-one exhibits isozyme-class selectivity in glutathione S-transferase inhibition that is quantitatively distinct from structurally related α,β-unsaturated carbonyls such as (E)-2-octenal [3]. These differences preclude simple substitution in both sensory applications and biochemical research contexts, necessitating compound-specific selection criteria backed by quantitative evidence.

Homolog aroma shift
C8 (blue cheese) and C10 (citrus) 3-alken-2-ones may shift sensory profile away from target peach/melon/avocado character
GST selectivity inversion
Structurally related (E)-2-octenal preferentially inhibits alpha-class GST; mu-class study context may not transfer directly
Metabolite identity divergence
(E)-2-Nonenal generates different persistent metabolite (alkenyl alcohol vs 2-nonanol); residue-monitoring endpoints may require review

3-Nonen-2-one Head-to-Head Differentiation Evidence


Sensory Aroma vs C8 and C10 Ketones

3-Nonen-2-one (C9) exhibits a distinct sensory profile that differentiates it from its C8 and C10 homologs within the 3-alken-2-one series. According to flavor industry application data, 3-nonen-2-one possesses a strong nutty character with distinct fruity notes reminiscent of peaches, melons, and avocados. In direct comparison, 3-octen-2-one (C8, FEMA# 3416) shares the nutty-fruity combination but carries a slight emphasis on an attractive, fruity blue cheese character. Meanwhile, 3-decen-2-one (C10, FEMA# 3532) is also nutty but the attendant fruity note shades slightly more toward citrus [1].

Aroma profile
Head-to-head
Nutty character with peach, melon, avocado notes; differentiates from C8 (blue cheese note) and C10 (citrus shading) homologs
Supports flavor profile selection; homolog mismatch introduces off-notes
Organoleptic evaluation in beverage application context
Flavor chemistry Sensory science Aroma profiling

Flavor Use Levels Across Categories

3-Nonen-2-one exhibits application-specific quantitative usage parameters that vary by an order of magnitude depending on the target flavor category. In flavor formulations intended for 0.05% dosage in ready-to-drink beverages, optimal use levels range from 20 ppm (plum, strawberry) to 200 ppm (peach, apricot, banana, hazelnut) to 500 ppm (chicken flavors) [1]. These values represent empirically derived starting points for formulation and are not interchangeable with those of related ketones. For context, 3-nonen-2-one (FEMA# 3955) has general suggested usage levels of 1–5 ppm in consumer products according to vendor application data [2].

Use levels
Method context
20–500 ppm range across flavor categories; peach 200 ppm, chicken 100–500 ppm (concentrate for 0.05% final dosage)
Category-specific dosage review; avoids over- or under-dosing risk
Verify with own matrix; general consumer product range 1–5 ppm
Flavor formulation Food science Dosage optimization

GST Isozyme Selectivity vs (E)-2-Octenal

3-Nonen-2-one exhibits class-selective inhibition of rat liver glutathione S-transferase (GST) isozymes that is quantitatively distinct from the structurally related α,β-unsaturated aldehyde (E)-2-octenal. In direct comparative enzymology studies, (E)-3-nonen-2-one showed a greater degree of inhibition of the mu-class of GST isozymes relative to the alpha-class, whereas (E)-2-octenal displayed the opposite selectivity (more effective against alpha-class relative to mu-class) [1]. The Ki values obtained for these two compounds were significantly different for each isozyme examined except isozyme 4-4 [1]. With the alpha-class of rat liver GST isozymes, (E)-3-nonen-2-one showed a larger Ki value than (E)-2-octenal; conversely, with the mu-class, (E)-2-octenal exhibited a larger Ki value than (E)-3-nonen-2-one [1].

GST selectivity
Head-to-head
Preferentially inhibits mu-class GST isozymes; (E)-2-octenal inhibits alpha-class preferentially
Selects for mu-class pathway studies; substitution alters isozyme outcome
Ki values differed per isozyme (except 4-4); rat liver GST context
Biochemical pharmacology Enzymology Xenobiotic metabolism

Sprout Suppression vs (E)-2-Nonenal in Potato

In postharvest potato tuber storage applications, 3-nonen-2-one demonstrates sprout suppression efficacy comparable to (E)-2-nonenal but with a meaningfully different metabolic fate profile. In long-term efficacy studies, a single application of (E)-2-nonenal and 3-nonen-2-one to nondormant tubers terminated sprout growth and prevented regrowth for 2–3 months [1]. However, the metabolic pathways differ: 3-nonen-2-one is metabolized to the corresponding alkyl ketone and alkyl secondary alcohol, whereas (E)-2-nonenal undergoes two distinct pathways producing both alkyl aldehyde → alkyl primary alcohol and alkenyl primary alcohol metabolites [1]. Residue analysis over a 28-day post-treatment period showed that concentrations of the parent compounds declined rapidly, with 2-nonanol and (E)-2-nonen-1-ol being the most persistent metabolites for 3-nonen-2-one and (E)-2-nonenal, respectively [1].

Sprout suppression
Head-to-head
Equivalent 2–3 month sprout control to (E)-2-nonenal; distinct persistent metabolite: 2-nonanol vs (E)-2-nonen-1-ol
Metabolite-profile endpoint differentiates selection; residue monitoring context
Vapor application to potato tubers; 28-day residue decline reported
Postharvest biology Agricultural chemistry Sprout inhibition

Enone Reactivity & Synthetic Utility

3-Nonen-2-one possesses an α,β-unsaturated ketone (enone) structure that confers specific reactivity characteristics relevant to synthetic applications. The conjugated double bond at position 3 and ketone at position 2 enables participation in Michael additions, Diels-Alder reactions, and reduction chemistries . In potato tuber metabolism studies, 3-nonen-2-one was reduced to the corresponding alkyl ketone and alkyl secondary alcohol, demonstrating its susceptibility to enzymatic and chemical reduction pathways distinct from the corresponding aldehydes [1]. The compound has documented utility as a synthetic building block: it has been employed as a substrate for studying NADPH oxidation steady-state kinetics and in the preparation of azidoquinolones . It also serves as a reagent in the synthesis of olivetolic acid [2].

Enone reactivity
Class-level
α,β-Unsaturated ketone enables Michael addition, Diels-Alder, reduction; yields secondary alcohols upon reduction
Reactivity distinct from saturated ketones; reduction pathway review
Documented in NADPH kinetics, azidoquinolone and olivetolic acid synthesis
Organic synthesis Building block chemistry Michael addition

Purity and Physical Specifications for QC

3-Nonen-2-one is commercially available with established purity specifications and physical constants that enable incoming quality control verification. The compound is typically supplied with purity >96.0% as determined by GC analysis [1]. Key physical constants for identity verification and quality assessment include: density 0.848–0.85 g/mL at 20–25 °C, refractive index n²⁰/D 1.4490–1.45, boiling point 85 °C at 12 mmHg (or 107 °C at 32 mmHg), and flash point 81 °C [1]. The compound appears as a colorless to pale yellow to light orange clear liquid at 20 °C [2]. These specifications serve as procurement benchmarks for lot acceptance or rejection.

QC specifications
Specification review
Purity >96% (GC); density 0.848–0.85 g/mL; n²⁰/D 1.4490–1.45; bp 85 °C (12 mmHg)
Lot acceptance criteria; identity confirmation against COA
Supplier COA verification recommended; absolute specification values
Quality control Analytical chemistry Procurement specification

3-Nonen-2-one Evidence-Based Application Scenarios


Peach, Melon, and Avocado Flavor Formulation

Flavorists developing authentic peach, melon, or avocado profiles should prioritize 3-nonen-2-one over its C8 and C10 homologs due to its specific organoleptic character. Unlike 3-octen-2-one (which introduces an undesirable blue cheese note) or 3-decen-2-one (which shifts toward citrus), 3-nonen-2-one provides the precise nutty character with peach, melon, and avocado fruit notes required for these profiles [1]. Optimal starting levels in flavor concentrates (intended for 0.05% final dosage) are 200 ppm for peach and 50–200 ppm for apricot, with lower levels (20 ppm) appropriate for plum and strawberry applications [1].

GST Mu-Class Inhibition Studies

Researchers investigating class-selective GST inhibition should select (E)-3-nonen-2-one for studies targeting mu-class isozymes rather than alpha-class isozymes. Direct comparative enzymology demonstrates that (E)-3-nonen-2-one exhibits preferential inhibition of mu-class GST relative to alpha-class GST, whereas the structurally related (E)-2-octenal displays the opposite selectivity (preferential alpha-class inhibition) [2]. Substituting (E)-2-octenal for (E)-3-nonen-2-one in mu-class GST experiments would yield fundamentally different inhibition profiles and potentially invalidate experimental conclusions [2].

Potato Sprout Suppression & Metabolite Tracking

Agricultural researchers studying postharvest sprout suppression should consider 3-nonen-2-one when the metabolite residue profile is a critical experimental or regulatory variable. While both 3-nonen-2-one and (E)-2-nonenal provide equivalent 2–3 month sprout suppression efficacy following a single vapor application to nondormant tubers, they produce distinct persistent metabolites: 2-nonanol from 3-nonen-2-one versus (E)-2-nonen-1-ol from (E)-2-nonenal [3]. This metabolic divergence may be decisive in studies where differential metabolite toxicity, detection, or regulatory status influences experimental design or translational potential [3].

Synthetic Chemistry as Michael Acceptor

Synthetic chemists seeking a C9 enone building block for Michael addition, Diels-Alder, or reduction chemistries should procure 3-nonen-2-one rather than saturated ketone analogs (e.g., 2-nonanone) which lack the reactive α,β-unsaturated system . The compound has established utility as a substrate in NADPH oxidation kinetics studies, as a precursor in azidoquinolone synthesis, and as a reagent in olivetolic acid preparation [4]. When reduction products are relevant to the synthetic pathway, note that the ketone functional group yields secondary alcohols, distinguishing it from α,β-unsaturated aldehydes which reduce to primary alcohols .

Application
Selection Property
Validation Focus
Peach, Melon, Avocado Flavor Formulation
Aroma character differentiation
Organoleptic profile match to target fruit notes; off-note exclusion
GST Mu-Class Inhibition Studies
Isozyme-class selectivity profile
Mu-class vs alpha-class inhibition endpoint comparison
Potato Sprout Suppression Research
Metabolite residue profile
Persistent metabolite identity (2-nonanol) monitoring over time
Synthetic Enone Chemistry
Enone reactivity (Michael acceptor)
Reduction product pathway (secondary alcohol) review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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